molecular formula C23H24N6O B11027511 N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

Cat. No.: B11027511
M. Wt: 400.5 g/mol
InChI Key: LDOJZZGOTWWWIV-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide is a complex organic compound that features a benzimidazole ring, a pyrimidine ring, and a benzamide moiety

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C23H24N6O/c1-15-13-16(2)26-23(25-15)27-18-8-5-7-17(14-18)22(30)24-12-6-11-21-28-19-9-3-4-10-20(19)29-21/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,24,30)(H,28,29)(H,25,26,27)

InChI Key

LDOJZZGOTWWWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole and pyrimidine precursors, which are then linked through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . The following insights summarize its effectiveness against various pathogens:

  • Mechanism of Action : Benzimidazole derivatives typically inhibit bacterial cell wall synthesis and disrupt nucleic acid metabolism, making them effective against both Gram-positive and Gram-negative bacteria.
  • Case Studies :
    • A study demonstrated that similar benzimidazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1.27 µM to 5.72 µM .
    • Another investigation reported that compounds with structural similarities showed enhanced antifungal activity against strains like Candida albicans and Aspergillus niger.
CompoundMIC (μM)Target Pathogen
N11.27Bacillus subtilis
N81.43E. coli
N92.90S. aureus
N221.30Klebsiella pneumoniae

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented, with several studies indicating their potential as therapeutic agents:

  • Mechanism of Action : These compounds often act by inhibiting enzymes involved in DNA synthesis, leading to apoptosis in cancer cells.
  • Case Studies :
    • Research has shown that certain derivatives exhibit IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU). For instance, one study reported an IC50 of 4.53 µM for a related compound against human colorectal carcinoma cell lines (HCT116) .
CompoundIC50 (μM)Cancer Cell Line
N184.53HCT116
N95.85HCT116
N1>20.31HCT116

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide: shares structural similarities with other benzimidazole and pyrimidine derivatives.

    Benzimidazole derivatives: Known for their broad range of biological activities, including anti-microbial and anti-viral properties.

    Pyrimidine derivatives: Often used in the development of pharmaceuticals, including anti-cancer and anti-viral drugs.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, including antimicrobial and anticancer properties. The synthesis of this compound typically involves the condensation of specific aromatic amines and benzimidazole derivatives, often employing methods such as microwave irradiation for efficiency and yield improvement.

Anticancer Activity

Research indicates that compounds with benzimidazole structures often exhibit significant anticancer activity. The mechanism is primarily attributed to their ability to inhibit enzymes involved in DNA replication and repair, thus impeding cancer cell proliferation. For instance, studies have shown that similar benzimidazole derivatives can inhibit the activity of topoisomerases, which are crucial for DNA unwinding during replication .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. In vitro studies have reported that derivatives can exhibit IC50 values in the low micromolar range against pathogens like Aspergillus fumigatus and Staphylococcus aureus .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole moiety can inhibit critical enzymes involved in cell division and metabolism.
  • Receptor Interaction : It may interact with various receptors that play roles in cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics assessed the anticancer potential of a similar benzimidazole derivative. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The results showed an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity .

Study 2: Antimicrobial Activity

In another investigation, a series of benzimidazole derivatives were tested for their antimicrobial efficacy. The compound demonstrated significant inhibition against Escherichia coli and Candida albicans, with IC50 values ranging from 10 to 20 µM. This highlights the potential use of such compounds in treating infections caused by resistant strains .

Data Tables

Biological Activity IC50 (µM) Target Organism/Cell Line
Anticancer5Breast Cancer Cells
Antibacterial10E. coli
Antifungal15C. albicans

Q & A

Q. Basic

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine derivatives .
  • Multinuclear NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., pyrimidinyl NH at δ 8.5–9.0 ppm; benzimidazole protons at δ 7.2–7.8 ppm) .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to validate electronic properties and reactivity trends .

How does the propyl linker between benzimidazole and the benzamide moiety influence pharmacokinetic properties?

Advanced
The propyl spacer:

  • Modulates lipophilicity : Increases logP compared to shorter linkers, enhancing membrane permeability (compute via Molinspiration or similar tools).
  • Conformational flexibility : Molecular dynamics simulations suggest the linker allows adaptive binding to hydrophobic enzyme pockets .
  • Metabolic stability : The alkyl chain may reduce susceptibility to oxidative degradation compared to ester or amide linkers .

What methodologies are recommended for analyzing the role of the 4,6-dimethylpyrimidinyl group in target binding?

Q. Advanced

  • Docking studies : Use software like AutoDock Vina to model interactions with kinases or receptors, focusing on hydrogen bonds between pyrimidinyl NH and catalytic residues .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to compare affinity with analogs lacking methyl groups .
  • Site-directed mutagenesis : Modify putative binding residues in target proteins (e.g., ATP-binding pockets) to assess pyrimidinyl-dependent inhibition .

How can researchers address challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Advanced

  • Catalyst screening : Transition from stoichiometric reagents (e.g., EDCI) to catalytic systems (e.g., Pd/C for hydrogenation) .
  • Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve yield and reduce purification steps .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

What are the limitations of current synthetic routes for introducing the 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide moiety?

Q. Basic

  • Regioselectivity : Coupling reactions may produce regioisomers; use directing groups (e.g., nitro) to ensure amino substitution at the meta position .
  • Functional group compatibility : Protect benzimidazole NH during amidation (e.g., via Boc groups) to prevent side reactions .
  • Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance efficiency compared to traditional reflux .

How can computational models predict the compound’s potential off-target effects?

Q. Advanced

  • Pharmacophore mapping : Align structural features with known off-target databases (e.g., ChEMBL) to identify risks .
  • Machine learning : Train models on benzimidazole bioactivity data to forecast interactions with cytochrome P450 enzymes or ion channels .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate toxicity, plasma protein binding, and clearance rates .

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